Lidocaine-d6 Hydrochloride
Description
Role of Deuterated Compounds as Probes in Mechanistic and Quantitative Studies
Deuterium (B1214612), a stable isotope of hydrogen, plays a particularly important role in pharmaceutical research. symeres.com The replacement of hydrogen with deuterium in a drug molecule can lead to a phenomenon known as the kinetic isotope effect, where the rate of chemical reactions involving the carbon-deuterium bond is slowed down. symeres.comscielo.org.mx This effect is a valuable tool for studying reaction mechanisms and can be leveraged to improve a drug's metabolic profile. symeres.comsnnu.edu.cn
Deuterated compounds are frequently used as internal standards in quantitative analyses, especially in liquid chromatography-mass spectrometry (LC-MS). veeprho.commdpi.com An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency but a different mass-to-charge ratio, allowing for accurate quantification even when sample loss occurs during preparation. mdpi.com Deuterated analogs of the target molecule are excellent for this purpose because their chemical behavior is nearly identical to the non-deuterated form, but they are easily distinguished by their mass. mdpi.comnih.gov
Overview of Lidocaine-d6 Hydrochloride as a Model Deuterated Standard for Research Applications
This compound is a deuterated form of lidocaine (B1675312) hydrochloride, a widely used local anesthetic and antiarrhythmic drug. medchemexpress.com In Lidocaine-d6, six hydrogen atoms on the two methyl groups of the 2,6-dimethylphenyl moiety have been replaced with deuterium atoms. simsonpharma.comcymitquimica.com This specific labeling makes it an ideal internal standard for the quantitative analysis of lidocaine in biological samples such as plasma and urine. veeprho.comveeprho.com
The use of this compound as an internal standard significantly enhances the accuracy and reliability of bioanalytical methods. veeprho.com For example, in studies investigating the pharmacokinetics of lidocaine, adding a known amount of Lidocaine-d6 to the samples allows for precise measurement of the parent drug and its metabolites, overcoming variations in sample processing and instrument response. nih.gov Research has shown that using Lidocaine-d6 as an internal standard in LC-MS/MS methods can achieve a lower limit of quantification for lidocaine in human plasma, reducing issues like ion suppression. Its stability and distinct mass shift make it a valuable tool in therapeutic drug monitoring, metabolic research, and pharmacokinetic studies. veeprho.comveeprho.com
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | N-(2,6-bis(methyl-d3)phenyl)-2-(diethylamino)acetamide, hydrochloride |
| Molecular Formula | C₁₄H₁₆D₆N₂O·HCl |
| Molecular Weight | 276.84 g/mol simsonpharma.comcymitquimica.com |
| CAS Number | Not Available simsonpharma.compharmaffiliates.com |
| Appearance | White crystalline powder chemicalbook.com |
| Storage Temperature | 2-8°C Refrigerator pharmaffiliates.com |
Research Findings on this compound
| Research Area | Key Findings |
| Mass Spectrometry | Frequently used as an internal standard to enhance the accuracy of drug concentration measurements in biological samples. High-resolution mass spectrometry shows a molecular ion peak at m/z 240.38 for the free base and a +6 AMU shift relative to lidocaine. |
| Pharmacokinetic Studies | Enables precise quantification of lidocaine and its metabolites in plasma and urine. nih.gov Studies have shown that deuteration can lead to a 20-30% slower hepatic clearance compared to non-deuterated lidocaine in vitro. |
| Analytical Superiority | In LC-MS/MS methods, the use of Lidocaine-d6 as an internal standard achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL for lidocaine in human plasma. |
| Synthesis | The synthesis typically starts with 2,6-dimethylaniline (B139824), which undergoes acylation and subsequent reaction with diethylamine (B46881). Deuteration can be achieved using D₂O as the deuterium source. |
Properties
Molecular Formula |
C₁₄H₁₇D₆ClN₂O |
|---|---|
Molecular Weight |
276.84 |
Synonyms |
2-(Diethylamino)-2’,6’-acetoxylidide-d6 Monohydrochloride; 2-(Diethylamino)-N-(2,6-dimethyl-d6-phenyl)-acetamide Monohydrochloride; 2-(Diethylamino)-2’,6’-acetoxylidide-d6 Hydrochloride; 2-(Diethylamino)-2’,6’-dimethyl-d6-acetanilide Hydrochloride; A |
Origin of Product |
United States |
Synthetic Strategies and Deuterium Incorporation for Lidocaine D6 Hydrochloride
Precursor Selection and Design for Regioselective Deuteration
The synthesis of Lidocaine-d6 Hydrochloride hinges on the selection of appropriate precursors that either already contain deuterium (B1214612) or are amenable to regioselective deuteration. The standard synthesis of lidocaine (B1675312) involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to form an intermediate, α-chloro-2,6-dimethylacetanilide. This intermediate is then reacted with diethylamine (B46881) to yield the final lidocaine base.
To introduce six deuterium atoms, the most logical and common strategy is to utilize a deuterated version of diethylamine. Specifically, N,N-diethyl-d6-amine, where the four methylene (B1212753) protons and two of the methyl protons of the two ethyl groups are replaced by deuterium, is the ideal precursor. This ensures that the deuterium atoms are located on the diethylamino moiety of the lidocaine molecule, a common site for metabolic oxidation.
The other key precursor, α-chloro-N-(2,6-dimethylphenyl)acetamide, is typically synthesized from non-deuterated 2,6-dimethylaniline and chloroacetyl chloride. This reaction is a straightforward acylation and is well-documented in organic synthesis literature.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
| 2,6-Dimethylaniline | Starting material for the synthesis of the acetamide (B32628) intermediate. | |
| Chloroacetyl chloride | Acylating agent to form the acetamide intermediate. | |
| N,N-Diethyl-d6-amine | C4H5D6N | Source of the deuterated diethylamino group. |
Deuteration Methodologies for Amide Derivatives
The introduction of deuterium into amide derivatives like lidocaine can be accomplished through several methodologies.
Hydrogen-Deuterium Exchange (HDX) Reactions and Catalysis
Hydrogen-Deuterium Exchange (HDX) is a powerful technique for introducing deuterium into a molecule. This can be achieved under acidic, basic, or metal-catalyzed conditions. For a molecule like lidocaine, HDX could potentially be used to deuterate the aromatic ring or the α-carbon to the carbonyl group. However, achieving regioselectivity for the incorporation of six deuterium atoms specifically on the N,N-diethyl group through HDX on the final lidocaine molecule would be challenging and likely result in a mixture of isotopologues. Therefore, this method is less preferred for this specific synthesis compared to using a deuterated building block.
Specific Isotopic Building Block Synthesis
The most direct and reliable method for synthesizing Lidocaine-d6 is through the use of a specific isotopic building block. In this case, the key deuterated precursor is N,N-diethyl-d6-amine. The synthesis of this building block would involve the deuteration of acetaldehyde (B116499) or ethanol, followed by reductive amination with ammonia (B1221849) to produce ethylamine-d3, and subsequent N-ethylation with a deuterated ethylating agent. A more direct approach would be the reduction of N-acetyl-N-ethylamine with a deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD4). Commercially available diethyl-d10-amine (B123111) can also be a starting point, with selective back-exchange if necessary, though using the correctly deuterated building block from the outset is more efficient.
The synthesis of Lidocaine-d6 would then proceed as follows:
Synthesis of α-chloro-N-(2,6-dimethylphenyl)acetamide: 2,6-dimethylaniline is reacted with chloroacetyl chloride in a suitable solvent, often in the presence of a base like triethylamine (B128534) or sodium acetate (B1210297) to neutralize the HCl byproduct. prepchem.comcerritos.edu
Reaction with N,N-Diethyl-d6-amine: The resulting α-chloro-N-(2,6-dimethylphenyl)acetamide is then subjected to a nucleophilic substitution reaction with N,N-diethyl-d6-amine. umass.edu This reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures.
Formation of this compound: The resulting Lidocaine-d6 free base is then treated with hydrochloric acid to form the stable hydrochloride salt.
Advanced Synthetic Approaches (e.g., Flow Chemistry, Biocatalysis, Photoredox Catalysis)
While the building block approach is the most common for Lidocaine-d6, advanced synthetic methods are emerging for the deuteration of pharmaceuticals.
Flow Chemistry: This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be beneficial for optimizing deuteration reactions and improving safety.
Biocatalysis: Enzymes can offer high regioselectivity and stereoselectivity in deuteration reactions. For instance, specific enzymes could potentially be used to deuterate precursors or the lidocaine molecule itself, although this is not a standard method for this particular compound.
Photoredox Catalysis: This method uses light to initiate chemical reactions and can be a powerful tool for C-H activation and subsequent deuteration under mild conditions. While not commonly reported for Lidocaine-d6 synthesis, it represents a potential future avenue for more efficient and selective deuteration of pharmaceuticals.
Purification and Isolation Techniques for High Isotopic Purity
After the synthesis of Lidocaine-d6, purification is a critical step to ensure high isotopic and chemical purity. Standard purification techniques in organic chemistry are employed:
Extraction: The reaction mixture is typically worked up using liquid-liquid extraction to separate the product from unreacted starting materials and byproducts. For instance, after the reaction of α-chloro-N-(2,6-dimethylphenyl)acetamide with diethyl-d6-amine, an acidic wash can be used to protonate the basic lidocaine-d6 and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the lidocaine-d6 free base is extracted back into an organic solvent. cerritos.edu
Crystallization/Recrystallization: The crude Lidocaine-d6 free base can be purified by crystallization from a suitable solvent. The final hydrochloride salt is often purified by recrystallization to obtain a highly pure crystalline solid.
Chromatography: If necessary, column chromatography on silica (B1680970) gel can be used to separate the desired deuterated product from any closely related impurities.
The final step involves the conversion to the hydrochloride salt. This is typically achieved by dissolving the purified Lidocaine-d6 free base in a suitable solvent and treating it with a solution of hydrochloric acid. The this compound then precipitates out and can be collected by filtration. google.com
Control and Measurement of Deuterium Enrichment and Positional Specificity
To confirm the successful synthesis of this compound with the desired deuterium incorporation, several analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is the primary tool to confirm the position of deuterium incorporation. In the ¹H NMR spectrum of Lidocaine-d6, the signals corresponding to the protons on the N,N-diethyl group will be absent or significantly reduced in intensity. The integration of the remaining proton signals will be consistent with the deuterated structure. For example, the characteristic triplet and quartet of the ethyl groups in unlabeled lidocaine will be absent in the spectrum of Lidocaine-d6. asahilab.co.jpresearchgate.net
¹³C NMR: The carbon-13 NMR spectrum will show the presence of all the carbon atoms in the molecule. The signals for the deuterated carbons may appear as multiplets due to C-D coupling and may have a slight upfield shift compared to the corresponding signals in the unlabeled compound. azom.comnews-medical.net
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm their chemical environment.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the level of deuterium enrichment. The molecular ion peak in the mass spectrum of Lidocaine-d6 will be shifted by +6 mass units compared to unlabeled lidocaine. nist.gov High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition. The isotopic distribution of the molecular ion cluster can be analyzed to calculate the percentage of deuterium incorporation and identify the presence of any partially deuterated or unlabeled species. researchgate.netresearchgate.net
Table 2: Comparison of Expected Analytical Data for Lidocaine vs. Lidocaine-d6
| Analytical Technique | Lidocaine (Unlabeled) | Lidocaine-d6 (Expected) |
| ¹H NMR | Signals for N-diethyl protons (triplet and quartet) are present. | Signals for N-diethyl protons are absent or significantly reduced. |
| ¹³C NMR | Characteristic signals for all 14 carbons. | Signals for deuterated carbons may show C-D coupling and a slight upfield shift. |
| Mass Spectrometry (m/z) | Molecular ion peak at [M+H]⁺ ≈ 235.18 | Molecular ion peak at [M+H]⁺ ≈ 241.22 |
By combining these synthetic strategies and analytical techniques, this compound can be produced with high chemical and isotopic purity, making it a reliable tool for its intended applications.
Advanced Spectroscopic and Analytical Characterization of Deuterium Labeling
Mass Spectrometry (MS) Techniques for Isotopic Purity and Distribution
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, allowing for the differentiation between ions with very similar nominal masses. researchgate.net This capability is crucial for determining the isotopic composition of Lidocaine-d6 Hydrochloride. rsc.org
In the mass spectrum of a deuterated compound, a cluster of peaks representing the different isotopologues (molecules that differ only in their isotopic composition) will be observed. For Lidocaine-d6, the most abundant ion will be that of the fully deuterated molecule. However, ions corresponding to molecules with fewer deuterium (B1214612) atoms (d5, d4, etc.) and the non-deuterated (d0) molecule will also be present in lower abundances.
By analyzing the relative intensities of these isotopic peaks in the high-resolution mass spectrum, the isotopic distribution can be determined. researchgate.net The high mass accuracy of HRMS allows for the unambiguous assignment of each peak to a specific isotopologue, providing a detailed picture of the isotopic purity of the sample.
In a typical IRMS workflow, the sample is first combusted or reduced to convert the compound into simple gases, such as hydrogen (H₂) gas. taylorfrancis.com This gas is then introduced into the mass spectrometer, where the relative abundance of molecules containing deuterium (HD) versus those containing only protium (B1232500) (H₂) is measured with extremely high precision. researchgate.net
Table 3: Mass Spectrometry Techniques for Isotopic Analysis of Lidocaine-d6
| Technique | Principle | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Measures exact mass to differentiate isotopologues. | Isotopic distribution (relative abundance of d0, d1, ... d6 species). |
| Isotope Ratio Mass Spectrometry (IRMS) | Measures the ratio of heavy to light isotopes in a bulk sample. | Precise overall deuterium enrichment. |
Chromatographic Purity Assessment of Deuterated Analogs
In addition to isotopic purity, the chemical purity of this compound must be rigorously assessed. Chromatographic techniques are employed to separate the deuterated compound from any non-labeled impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for this purpose. nih.govnih.gov In HPLC, a solution of the sample is passed through a column packed with a stationary phase. nih.gov Different components in the sample interact differently with the stationary phase, causing them to elute at different times, thereby achieving separation. halocolumns.com A detector, such as a UV-Vis spectrophotometer, is used to quantify the amount of each separated component. nih.gov
Similarly, GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. nih.govnih.gov A Flame Ionization Detector (FID) or a mass spectrometer can be used for detection and quantification. These methods are validated to ensure they are accurate, precise, and specific for lidocaine (B1675312) and its potential impurities. nih.govnih.gov The chemical purity of this compound is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Chromatographic Methods for Purity Assessment
| Method | Principle of Separation | Common Detector | Application |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | UV-Vis, Mass Spectrometry (MS) | Purity determination of non-volatile and thermally labile compounds. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Purity determination of volatile and thermally stable compounds. |
Theoretical and Mechanistic Investigations Utilizing Deuterium Labeling
Principles of Kinetic Isotope Effects (KIEs) in Reaction Mechanisms
The Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. Because deuterium (B1214612) is twice as heavy as protium (B1232500) (hydrogen), a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond. Consequently, the C-D bond is stronger and requires more energy to break, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step. The magnitude of the KIE is typically expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD).
Secondary deuterium isotope effects occur when isotopic substitution takes place at a position not directly involved in bond-breaking during the rate-determining step. These effects are generally smaller than primary KIEs but provide valuable information about the transition state of the reaction. For instance, substitution of deuterium at the carbon adjacent to the reaction center (a β-secondary KIE) can reveal changes in hybridization or steric environment between the ground state and the transition state. The substitution of hydrogen with deuterium results in negligible steric changes, making it an ideal probe for electronic and vibrational effects.
Application of Lidocaine-d6 Hydrochloride in Elucidating Enzymatic Biotransformation Mechanisms
Lidocaine (B1675312) undergoes extensive metabolism, primarily in the liver. The principal metabolic pathway is oxidative N-deethylation, which leads to the formation of monoethylglycinexylidide (B1676722) (MEGX). This reaction is catalyzed mainly by the cytochrome P450 isoenzymes CYP1A2 and CYP3A4. Deuterium-labeled lidocaine, specifically Lidocaine-d6, has been instrumental in probing the mechanism of this key biotransformation.
A pivotal study investigated the mechanism of oxidative N-deethylation using lidocaine specifically labeled with deuterium. The research utilized rat liver microsomes, a source rich in CYP enzymes, to compare the metabolism of unlabeled lidocaine with two deuterated analogs: one with deuterium on the alpha-methylene carbons (lidocaine-d4) and another with deuterium on the terminal beta-methyl carbons of the N-ethyl groups (lidocaine-d6).
The rates of reaction were determined by measuring the formation of acetaldehyde (B116499). The study found significant isotope effects for both deuterated compounds, providing direct evidence of the C-H bond's involvement in the CYP-mediated reaction.
| Compound | Isotopic Substitution Location | Kinetic Isotope Effect (kH/kD) | Effect on Michaelis Constant (KmD/KmH) |
| Lidocaine-d4 | α-methylene carbons | 1.49 ± 0.11 | 1.23 |
| Lidocaine-d6 | β-methyl carbons | 1.52 ± 0.10 | 0.92 |
Table 1: Kinetic Isotope Effects in the N-deethylation of Deuterated Lidocaine Analogs by Rat Liver Microsomes. Data sourced from Nelson et al., 1975.
The kinetic data obtained from studies with deuterated lidocaine help to clarify the rate-determining steps in its metabolic pathway. The observed primary KIE of 1.49 for lidocaine-d4, where the deuterium is at the presumed site of initial oxygen attack, indicates that the cleavage of this C-H bond is a rate-limiting step in the N-deethylation sequence.
Interestingly, a similar KIE of 1.52 was observed for lidocaine-d6, which is a β-secondary isotope effect. This finding suggests that the transition state of the reaction is also sensitive to isotopic substitution at the adjacent methyl group. The results are interpreted as a combination of primary and secondary isotope effects influencing a rate-determining step in the metabolic process. The presence of these significant isotope effects confirms that C-H bond cleavage is a crucial, partially rate-limiting event in the oxidative metabolism of lidocaine.
Isotopic Perturbation of Chemical Properties and its Theoretical Basis
The replacement of hydrogen with deuterium, while chemically conservative, introduces subtle but significant perturbations to the physical and chemical properties of a molecule. The theoretical basis for these changes lies in the mass difference between the two isotopes.
The greater mass of deuterium results in a lower vibrational frequency for the C-D bond compared to the C-H bond. This leads to a lower zero-point energy, making the C-D bond slightly shorter and stronger. This fundamental difference in bond energy is the origin of the kinetic isotope effect, as more energy is required to break a C-D bond than a C-H bond. These perturbations, though small, are sufficient to alter reaction kinetics, providing a powerful tool for mechanistic investigation in drug metabolism.
Advanced Analytical Methodologies Employing Lidocaine D6 Hydrochloride As an Internal Standard
Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS) for Quantification
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful analytical technique that provides the highest possible analytical specificity for quantitative determinations. nih.govresearchgate.net The core principle of SID-MS involves adding a known quantity of a stable isotope-labeled version of the analyte, such as Lidocaine-d6, to a sample at the earliest stage of the analytical process. This "isotope-labeled internal standard" acts as a surrogate for the endogenous (unlabeled) analyte. researchgate.net
During analysis, the mass spectrometer measures the ratio of the signal intensity of the native analyte to that of the isotope-labeled internal standard. Because the standard and the analyte exhibit nearly identical chemical and physical properties, this ratio remains constant throughout the entire sample preparation and analysis procedure. By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the exact amount of the native analyte in the original sample can be accurately determined. nih.gov
Biological samples such as plasma, serum, and urine are incredibly complex, containing numerous endogenous components like salts, lipids, and proteins. During Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, these components can co-elute with the target analyte and interfere with its ionization process in the mass spectrometer's source. This phenomenon, known as the "matrix effect," can either suppress or enhance the analyte's signal, leading to significant quantification errors. nih.gov
The use of a stable isotope-labeled internal standard like Lidocaine-d6 is the most effective strategy to compensate for these matrix effects. nih.gov Since Lidocaine-d6 is structurally almost identical to lidocaine (B1675312), it experiences the same degree of ion suppression or enhancement from co-eluting matrix components. Consequently, the ratio of the analyte to the internal standard remains unaffected by the matrix, allowing for accurate quantification even in "dirty" or complex samples. nih.gov For instance, in one validated method, the precision for the internal standard (IS) normalized matrix factor at low and high quality control levels for lidocaine was found to be 1.36% and 0.48%, respectively, demonstrating effective compensation for matrix effects. nih.gov
Analytical procedures often involve multiple sample preparation steps, including extraction (e.g., solid-phase extraction or liquid-liquid extraction), evaporation, and reconstitution. nih.gov Each of these steps can introduce variability and potential for analyte loss, which can compromise the accuracy and precision of the results.
The use of Lidocaine-d6 as an internal standard is fundamental to the development and validation of robust and reliable research assays in accordance with regulatory guidelines. nih.govijrrjournal.com Method validation ensures that an analytical procedure is accurate, precise, specific, and reproducible for its intended purpose.
During validation, parameters such as linearity, accuracy, precision, sensitivity, and selectivity are rigorously assessed. nih.gov Lidocaine-d6 is instrumental in achieving the stringent acceptance criteria for these parameters. It ensures that the calibration curve is linear and that the measurements of quality control samples are accurate and precise, even at the lower limit of quantification (LLOQ). nih.govresearchgate.net The reliability afforded by the stable isotope internal standard allows for the development of high-caliber, sensitive, and selective methods for monitoring therapeutic concentrations of lidocaine, making it an indispensable tool in pharmacokinetic studies and other research applications. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Deuterated Compounds
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The use of deuterated internal standards in GC-MS is a well-established practice to improve the accuracy and precision of quantitative methods. These standards are particularly valuable as they have nearly identical chemical and physical properties to their non-deuterated counterparts, leading to similar behavior during sample preparation, injection, and chromatography.
When using GC-MS, the selection of an appropriate deuterated internal standard is crucial. The mass spectrum of the derivatized or underivatized standard should be evaluated alongside the spectrum of the target analyte to ensure that there are a sufficient number of high-mass ions for selective ion monitoring (SIM) and that there is minimal cross-contribution between the analyte and the internal standard ions nih.govastm.org. Derivatization can be employed to improve the volatility and thermal stability of analytes and can also influence the fragmentation patterns, potentially providing more suitable ions for quantification oup.comnih.gov.
While Lidocaine itself is not highly volatile, GC-MS methods have been developed for its analysis in biological matrices, often involving a derivatization step. In such methods, Lidocaine-d6 Hydrochloride would serve as an ideal internal standard. For instance, in a forensic toxicology context, the analysis of lidocaine and its metabolites in biological samples is important. A GC-MS method for such an analysis would benefit from the inclusion of this compound to account for variability in extraction efficiency and potential matrix effects.
The following table outlines the key considerations for the use of a deuterated internal standard like this compound in a hypothetical GC-MS method for the analysis of lidocaine.
| Parameter | Consideration | Rationale |
|---|---|---|
| Sample Preparation | Liquid-liquid or solid-phase extraction | To isolate the analyte and internal standard from the biological matrix. |
| Derivatization | Optional, e.g., silylation | To improve volatility and thermal stability, and to potentially generate more favorable mass spectra. |
| GC Separation | Optimization of column, temperature program, and gas flow | To achieve good chromatographic resolution and peak shape for both the analyte and the internal standard. |
| MS Detection | Selection of appropriate ionization mode (EI or CI) and monitoring of specific ions (SIM) | To ensure high selectivity and sensitivity, and to minimize interferences. |
| Quantification | Use of the peak area ratio of the analyte to the internal standard | To correct for variations in sample handling, injection volume, and instrument response. |
Method Validation Frameworks for Deuterated Internal Standard-Based Research Assays
The validation of a bioanalytical method is essential to ensure its reliability for the intended application. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of bioanalytical methods. When a deuterated internal standard like this compound is used, the validation framework must thoroughly assess the performance of the method.
A comprehensive method validation includes the evaluation of the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
Calibration Curve: The relationship between the instrument response and the concentration of the analyte over a defined range.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The study by Hossain et al. (2019) provides a practical example of a validation summary for an LC-MS/MS method for lidocaine using this compound as the internal standard. The method was validated over a linear range of 0.10–201.80 ng/mL for lidocaine nih.gov. The intra- and inter-day precision and accuracy were within the acceptable limits set by the FDA guidelines.
The following data table presents a summary of the validation results for lidocaine from the study by Hossain et al. (2019).
| Validation Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Lidocaine | 0.10 (LLOQ) | 5.30 | 99.01 | 6.90 | 101.98 |
| 0.29 (LQC) | 4.50 | 101.03 | 5.81 | 103.10 | |
| 80.72 (MQC) | 3.12 | 102.16 | 3.98 | 102.01 | |
| 161.44 (HQC) | 2.11 | 101.21 | 3.01 | 100.99 |
Research Applications of Lidocaine D6 Hydrochloride in in Vitro and Preclinical Studies
In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic fate of a new chemical entity. These assays help in understanding how a drug is cleared from the body, which in turn influences its bioavailability and dosing regimen.
Microsomal and Hepatocyte Incubation Systems
Liver microsomes and hepatocytes are the two most common in vitro systems used to assess the metabolic stability of drug candidates. Microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. Hepatocytes, being the primary liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II metabolic enzymes.
In these systems, a test compound is incubated with either microsomes or hepatocytes, and its disappearance over time is monitored. Lidocaine (B1675312) is known to be metabolized by CYP enzymes, primarily CYP1A2 and CYP3A4 nih.gov. The primary metabolic pathway for lidocaine is oxidative N-deethylation to form monoethylglycinexylidide (B1676722) (MEGX) nih.gov.
Lidocaine-d6 Hydrochloride is an invaluable tool in these studies. It is typically used as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed to quantify the parent drug and its metabolites. The use of a stable isotope-labeled internal standard like Lidocaine-d6 is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision of the results.
Table 1: Example Data from an In Vitro Microsomal Stability Assay of Lidocaine
| Time (minutes) | Lidocaine Concentration (µM) | MEGX Concentration (µM) |
| 0 | 1.00 | 0.00 |
| 5 | 0.85 | 0.15 |
| 15 | 0.60 | 0.38 |
| 30 | 0.35 | 0.62 |
| 60 | 0.10 | 0.85 |
| This table represents hypothetical data to illustrate the typical outcome of a microsomal stability assay where the concentration of the parent drug (Lidocaine) decreases over time with a corresponding increase in the concentration of its primary metabolite (MEGX). |
Characterization of Metabolite Structures using Labeled Substrates
The identification of drug metabolites is a crucial step in drug development as metabolites can be pharmacologically active or toxic. The use of stable isotope-labeled compounds like this compound is a powerful technique for metabolite identification.
When Lidocaine-d6 is incubated with metabolically active systems like liver microsomes or hepatocytes, the deuterium (B1214612) atoms are retained in the metabolites. In mass spectrometry analysis, the metabolites of Lidocaine-d6 will have a characteristic mass shift compared to the metabolites of unlabeled lidocaine. This mass shift, corresponding to the number of deuterium atoms, allows for the unambiguous identification of drug-related material in a complex biological matrix.
For instance, the fragmentation pattern of lidocaine in a mass spectrometer often shows a characteristic fragment ion at m/z 86, which corresponds to the methylenediethylamino group nih.gov. By observing a corresponding mass shift in the fragment ions of the metabolites of Lidocaine-d6, researchers can confirm the structural components of the metabolites and elucidate the metabolic pathways. This technique is particularly useful for distinguishing between isomeric metabolites and for identifying novel metabolic pathways.
Application in Drug-Drug Interaction Research at the Mechanistic Level
Drug-drug interactions (DDIs) are a major concern in clinical practice and can lead to adverse drug reactions. In vitro studies are conducted to predict the potential for a new drug to cause or be a victim of DDIs.
Investigating Enzyme Inhibition and Induction In Vitro
Many DDIs occur due to the inhibition or induction of drug-metabolizing enzymes, primarily CYP enzymes. In vitro assays are used to assess the potential of a new drug to inhibit or induce these enzymes.
Enzyme Inhibition: In these assays, a probe substrate that is specifically metabolized by a particular CYP enzyme is incubated with human liver microsomes in the presence and absence of the new drug candidate. A decrease in the formation of the metabolite of the probe substrate indicates that the new drug is an inhibitor of that specific CYP enzyme. Lidocaine is a known substrate for CYP1A2 and CYP3A4, and its metabolism can be used to probe the activity of these enzymes nih.gov. The use of this compound as the substrate, coupled with LC-MS/MS analysis, provides a highly sensitive and specific method for measuring the activity of these enzymes and assessing the inhibitory potential of new chemical entities.
Enzyme Induction: Enzyme induction is the process by which a drug increases the amount of a particular enzyme, leading to faster metabolism of other drugs that are substrates of that enzyme. In in vitro induction assays, primary human hepatocytes are treated with the new drug candidate for a period of time (typically 24-72 hours). The activity of specific CYP enzymes is then measured using probe substrates. Again, this compound can be used as a probe substrate for CYP1A2 and CYP3A4 to determine if the new drug has the potential to induce these enzymes.
Preclinical Animal Model Studies: Analytical Quantification and Mechanistic Insights
Preclinical animal studies are essential to understand the pharmacokinetics and pharmacodynamics of a drug before it is administered to humans.
Analytical Support for Compound Exposure Assessment in Animal Models
Accurate measurement of drug concentrations in biological samples from animal studies is critical for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Validated bioanalytical methods are required to support these studies.
This compound is the ideal internal standard for the quantification of lidocaine in plasma, tissue, and other biological fluids from preclinical animal models. The co-injection of a known amount of this compound with the study samples allows for precise quantification of the unlabeled lidocaine, even at very low concentrations. This is crucial for accurately determining pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the area under the concentration-time curve (AUC).
Table 2: Example Pharmacokinetic Parameters of Lidocaine in a Preclinical Animal Model
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (hours) | 0.5 |
| AUC (0-t) (ng*h/mL) | 4500 |
| Half-life (hours) | 2.5 |
| This table presents hypothetical pharmacokinetic data for lidocaine in an animal model, which would be generated using a validated bioanalytical method with this compound as the internal standard. |
Tracing Metabolic Pathways In Vivo in Animal Models
The use of stable isotope-labeled compounds as tracers is a powerful technique for elucidating metabolic pathways in vivo. nih.govnih.gov In principle, this compound can be administered to animal models to trace the metabolic fate of the lidocaine molecule. By tracking the appearance of deuterated metabolites in biological fluids like urine and plasma, researchers can identify and quantify the products of biotransformation.
The metabolic pathways of lidocaine are known to involve N-dealkylation to form monoethylglycinexylidide (MEGX) and glycinexylidide (B194664) (GX), as well as hydroxylation of the aromatic ring. nih.gov An in vivo study in an animal model using Lidocaine-d6 would involve administering the deuterated compound and then collecting biological samples over time. Analysis of these samples by mass spectrometry would allow for the differentiation of the deuterated metabolites from their endogenous, non-deuterated counterparts. This approach can provide a clear picture of the metabolic profile and the relative importance of different pathways.
While the theoretical application is clear, specific published studies detailing the use of this compound for the primary purpose of tracing and delineating metabolic pathways in vivo are not prevalent in the scientific literature. The majority of in vivo animal studies involving deuterated lidocaine utilize it as an internal standard for the quantification of the non-deuterated drug and its metabolites, rather than as a tracer to discover or map metabolic routes. researchgate.netnih.gov
However, the principles of stable isotope tracing are well-established. Such a study would provide valuable information on the pharmacokinetics of lidocaine's metabolites and could reveal species-specific differences in drug metabolism. The data table below illustrates the expected major deuterated metabolites that would be monitored in such a study.
| Parent Compound | Expected Major Deuterated Metabolites | Metabolic Reaction | Significance in Pathway Tracing |
| Lidocaine-d6 | Monoethylglycinexylidide-d6 (MEGX-d6) | N-de-ethylation | Primary active metabolite, indicating the initial step in the major metabolic pathway. |
| Lidocaine-d6 | Glycinexylidide-d6 (GX-d6) | N-de-ethylation of MEGX | A subsequent metabolite, providing information on the progression of metabolism. |
| Lidocaine-d6 | 3-hydroxylidocaine-d6 | Aromatic hydroxylation | An alternative metabolic pathway. |
Bioanalytical Support for Discovery and Early Development Research
In the landscape of drug discovery and early development, the demand for rapid and reliable bioanalytical methods is paramount. This compound plays a critical role in this context, primarily by serving as an ideal internal standard for quantitative bioanalysis using LC-MS/MS. nih.govnih.gov
During the discovery phase, high-throughput screening (HTS) of new chemical entities often requires the rapid analysis of numerous samples. The use of a robust analytical method with a stable isotope-labeled internal standard like Lidocaine-d6 ensures that the data generated is of high quality, enabling accurate structure-activity relationship (SAR) studies. The co-elution of the deuterated internal standard with the non-deuterated analyte helps to correct for variations in sample extraction, injection volume, and matrix effects, which can be significant sources of error in high-throughput settings. nih.govnih.gov
In early preclinical development, bioanalytical support is crucial for a variety of studies, including pharmacokinetic screening and dose-range finding studies. nih.gov The use of this compound as an internal standard allows for the development of highly sensitive and specific assays for the quantification of lidocaine in various biological matrices. researchgate.net This is essential for accurately characterizing the pharmacokinetic properties of a drug candidate and for establishing a correlation between dose, exposure, and pharmacological effect.
The European Medicines Agency (EMA) has noted that a vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards, highlighting their importance in regulatory submissions. nih.gov The use of deuterated standards is considered best practice as it significantly enhances the robustness and reliability of the bioanalytical method. nih.gov
The following table outlines the key aspects of bioanalytical support provided by this compound in early drug development:
| Development Stage | Type of Study | Role of Lidocaine-d6 HCl | Impact on Research |
| Drug Discovery | High-Throughput Screening (HTS) | Internal Standard | Enables rapid and reliable quantification for SAR studies. |
| Early Preclinical | Pharmacokinetic (PK) Screening | Internal Standard | Provides accurate PK parameters for candidate selection. |
| Early Preclinical | Dose-Range Finding Studies | Internal Standard | Ensures accurate measurement of drug exposure to establish dose-response relationships. |
Emerging Trends and Future Directions in Deuterated Compound Research
Novel Deuteration Reagents and Catalytic Systems
The demand for precisely deuterated molecules has spurred the development of innovative reagents and catalytic systems that offer greater selectivity, efficiency, and versatility. nih.gov Traditional methods often require harsh conditions or the use of D2 gas, but emerging techniques are overcoming these limitations. nih.gov
Catalytic Transfer Deuteration: A significant trend is the move towards catalytic transfer deuteration and hydrodeuteration, which use readily available, easy-to-handle deuterium (B1214612) donors instead of pressurized D2 gas. nih.govcore.ac.uk These methods provide new avenues for the selective installation of deuterium into small molecules. nih.gov Various metals have been shown to be effective catalysts for these reactions. core.ac.uk
Recent Advances in Catalytic Systems
| Catalyst Type | Deuterium Source | Application | Key Features |
|---|---|---|---|
| Iridium-based | D₂O with HCO₂H | Transfer deuteration of alkenes | Effective and viable for transfer deuteration. core.ac.uk |
| Palladium-based | MeOD/D₂O | Transfer deuteration of enones | Can lead to over-deuteration at α and β positions due to H/D exchange. core.ac.uk |
| Copper-catalyzed | DBpin reagent | Transfer hydrodeuteration of alkenes; Transfer deuteration of aryl alkynes | Highly selective for transfer hydrodeuteration. core.ac.uk |
| Iron-catalyzed | DBpin reagent | Alkene transfer hydrodeuteration | Involves a 1,2-insertion from the alkene substrate to an Fe-hydride complex. core.ac.uk |
Biocatalytic Deuteration: Another promising frontier is the use of biocatalysts, which leverage the high selectivity of enzymes. nih.gov Researchers have demonstrated a versatile approach to asymmetric reductive deuteration using NADH-dependent reductases. nih.gov This system operates under mild conditions, using hydrogen gas (H₂) as a simple reductant and heavy water (²H₂O) as an inexpensive and abundant deuterium source. nih.gov This method allows for the creation of deuterium-labeled chiral centers in a single step with high chemo-, stereo-, and isotopic selectivity, representing a significant advance over existing strategies. nih.gov
Multicomponent Reactions (MCRs): MCRs are being explored for the rapid generation of libraries of deuterated, drug-like molecules. beilstein-journals.org By using deuterated aldehydes and isocyanides, researchers can achieve site-selective deuteration, which is particularly valuable for modifying metabolically susceptible C-H sites. beilstein-journals.org
Integration of Deuterated Analogs with Advanced Analytical Platforms (e.g., Imaging Mass Spectrometry, Proteomics)
Deuterated compounds are integral to modern analytical techniques, enabling more precise and sensitive measurements in complex biological matrices.
Imaging Mass Spectrometry: Deuterium Metabolic Imaging (DMI) is a re-emerging technique for studying metabolism in real-time. nih.gov Given the low natural abundance of deuterium (0.01%), administering a deuterium-enriched substrate allows for its detection and that of its metabolic products with minimal background signal. nih.gov Nanoscale secondary ion mass spectrometry (NanoSIMS) can be used for quantitative imaging of deuterated metabolic tracers in biological tissues. nih.gov While traditionally focused on ¹⁵N or ¹³C, methods have been developed to measure deuterated tracers, expanding the toolkit for dynamic functional studies in individual cells and organelles. nih.gov
Proteomics: In quantitative proteomics, stable heavy-isotope labeling is a common practice. nih.gov Deuterated crosslinkers are used as heavy analogs for isotopically labeling proteins and peptides. proteochem.com While deuterium labeling is inexpensive and the chemistry is straightforward, it can introduce a slight shift in chromatographic retention times compared to non-deuterated peptides. nih.govyoutube.com This "isotope effect" can potentially introduce bias in quantification. nih.gov However, studies using techniques like capillary zone electrophoresis (CZE) have shown that the migration time shift is minimal and does not significantly degrade quantitative performance. nih.gov New methods, such as pseudoisobaric dimethyl labeling, demonstrate that deuterium labels can be used for accurate proteomics. nih.gov
Computational Chemistry and Modeling of Isotopic Effects
Computational chemistry has become a powerful, complementary tool to experimental studies for investigating reaction mechanisms and kinetic isotope effects (KIEs). nih.gov The KIE, a change in the rate of a chemical reaction upon isotopic substitution, provides valuable information about the transition state of the reaction. nih.govacs.org
Modern computational methods allow for the simulation of KIEs for complex processes, including enzymatic reactions. nih.gov A proposed computational protocol involves:
Determining the Gibbs free energy and isotopic perturbation factor for the reactant state and each transition state.
Applying specific equations to calculate the apparent KIE.
Comparing the computed KIE with experimental data to assess the plausibility of a proposed mechanism. nih.gov
Ab initio direct dynamics methods can be used to study reactions and calculate electronic structure information, including geometries, gradients, and force constants. aip.org These calculations, combined with theories like the improved canonical variational transition state theory, have shown excellent agreement with experimental values for rate constants. aip.org Models such as the Marcus-like H-tunneling model are used to replicate and understand abnormal secondary KIEs observed in certain reactions. acs.org Semiclassical and quantum instanton theories are also employed to compute KIEs, accounting for both the quantization of vibrational modes and quantum tunneling effects. nih.gov
Potential for Lidocaine-d6 Hydrochloride in Advancing Systems Biology and Metabolomics Methodologies
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a cornerstone of systems biology. Recent studies have begun to explore the metabolomic impact of lidocaine (B1675312) on various cell types, highlighting its potential to alter key metabolic pathways. nih.govnih.gov
For instance, research on triple-negative breast cancer cells has shown that lidocaine can modulate the metabolism of these highly proliferative tumors, affecting metabolites involved in phospholipid metabolism and cell membrane proliferation. nih.gov Another study on neuronal cells revealed that lidocaine can downregulate glycolysis, disturb amino acid catabolism, and interfere with choline (B1196258) metabolism. nih.govmdpi.com
In such metabolomic studies, accurate quantification of analytes is critical. This is where this compound can play a pivotal role. As a stable isotope-labeled internal standard, it is chemically and physically very similar to the unlabeled lidocaine, allowing it to correct for variations in sample preparation and instrument response. researchgate.net By incorporating this compound into the experimental workflow, researchers can achieve more precise and reliable quantification of lidocaine's effects on the metabolome.
Q & A
Basic Research Questions
Q. How can Lidocaine-d6 Hydrochloride be accurately identified and quantified in pharmaceutical formulations?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC)-densitometric methods, which are validated for sensitivity and specificity. For quantification, follow the USP 35 monograph protocol for Lidocaine Hydrochloride, adapting it for isotopic differences. This involves titration with 0.1 N perchloric acid in glacial acetic acid, where each mL corresponds to 23.43 mg of the compound . Ensure calibration with certified reference materials (CRMs) to account for deuterium-induced shifts in physicochemical properties.
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under controlled humidity (<60% RH) and temperature (2–8°C). Stability studies for non-deuterated Lidocaine Hydrochloride indicate susceptibility to thermal decomposition, which may release irritants; deuterated analogs likely exhibit similar sensitivity. Precautionary measures include desiccants and periodic stability testing via HPLC to monitor degradation .
Advanced Research Questions
Q. How does deuterium substitution in this compound alter its pharmacokinetic profile compared to non-deuterated Lidocaine Hydrochloride?
- Methodological Answer : Conduct comparative in vitro and in vivo studies using mass spectrometry (MS) to track isotopic effects on metabolic pathways. Deuterium can slow hepatic CYP3A4-mediated metabolism, potentially prolonging half-life. Validate findings using animal models or human plasma samples analyzed via HPLC-MS/MS, ensuring controls for deuterium’s kinetic isotope effect .
Q. What methodologies are appropriate for assessing the stability of this compound under experimental stress conditions?
- Methodological Answer : Perform accelerated stability testing under thermal (40–60°C), oxidative (H₂O₂ exposure), and photolytic (ICH Q1B guidelines) conditions. Use HPLC to quantify degradation products, such as 2,6-xylidine or other toxic impurities. For deuterated compounds, compare degradation kinetics to non-deuterated analogs to assess isotopic stabilization effects .
Q. What strategies are effective for detecting and quantifying toxic impurities in this compound samples?
- Methodological Answer : Employ gradient HPLC with UV detection or tandem MS to separate and identify impurities like 2,6-dimethylaniline. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity (R² ≥0.999), and recovery rates (95–105%). For deuterated impurities, use deuterium-labeled internal standards to enhance accuracy .
Q. How should researchers validate analytical methods for this compound to ensure reproducibility?
- Methodological Answer : Follow USP/ICH validation protocols, including:
- Precision : Intra-day and inter-day variability ≤2% RSD.
- Accuracy : Spike recovery experiments with CRMs at 80%, 100%, and 120% concentrations.
- Robustness : Test pH, temperature, and mobile phase variations. Document deuterium-specific adjustments, such as column selection (C18 vs. HILIC) to resolve isotopic peaks .
Data Contradiction and Experimental Design Considerations
- Addressing Discrepancies in Deuterium Effects : If pharmacokinetic data conflict with non-deuterated benchmarks, verify isotopic purity via NMR or MS to rule out incomplete deuteration. For stability studies with unexpected degradation rates, re-evaluate experimental conditions (e.g., humidity control) and confirm analytical method specificity .
- Experimental Design : Use a randomized block design for comparative studies to minimize batch variability. Include isotopic controls (e.g., Lidocaine-d0 and -d6) and replicate analyses (n=6) to ensure statistical power .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
